13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Description
This compound is a highly complex pentacyclic organophosphorus molecule characterized by a fused-ring system with a central phosphorus atom substituted by a phenoxy group and two oxygen atoms (dioxa). Its structural complexity arises from the pentacyclic framework, which includes multiple fused rings and stereochemical constraints.
Properties
IUPAC Name |
13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17O3P/c1-2-10-20(11-3-1)27-30-28-23-16-14-18-8-4-6-12-21(18)25(23)26-22-13-7-5-9-19(22)15-17-24(26)29-30/h1-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPVYVGOFQFGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Phenoxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine typically involves the use of BINOL as a starting material. The synthetic route includes the following steps:
Methylation of BINOL: BINOL undergoes methylation to form 2,2’-dimethoxy-1,1’-binaphthalene.
Double Ortho-Lithiation: The dimethoxy derivative is subjected to double ortho-lithiation in the presence of TMEDA, followed by reaction with triisopropyl borate and hydrochloric acid to yield diboronic acid.
Cross-Coupling Reaction: The diboronic acid undergoes palladium-mediated cross-coupling with aryl bromides to form the desired product.
Industrial Production Methods
Industrial production methods for ®-4-Phenoxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
®-4-Phenoxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine.
Substitution: The compound can undergo substitution reactions with halides to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions typically involve reagents like bromine or chlorine under controlled conditions.
Major Products
Scientific Research Applications
®-4-Phenoxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine has several scientific research applications:
Biology: The compound’s chiral nature makes it useful in studying enantioselective biological processes.
Industry: Used in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of ®-4-Phenoxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine involves its interaction with molecular targets through its chiral phosphonate group. This interaction can influence various molecular pathways, including:
Catalysis: The compound acts as a chiral catalyst in asymmetric synthesis, promoting enantioselective reactions.
Luminescence: The formation of metal complexes with the compound can result in unique luminescent properties, useful in materials science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Phosphorus vs. Nitrogen/Sulfur Substitution: The target compound’s phosphorus center () contrasts with nitrogen/sulfur in analogs (). Phosphorus’s larger atomic radius and lower electronegativity may enhance electrophilicity or catalytic activity compared to nitrogen .
Methoxymethyl groups () may enhance solubility in polar solvents, whereas the methoxyphenyl group () could stabilize π-π interactions in biological targets .
Electronic and Geometric Properties: Van der Waals descriptors () suggest that the pentacyclic framework in all compounds creates steric hindrance, but substituents like phenoxy (bulky) vs. dimethylamino (compact) modulate molecular volume and surface area . Computational studies (e.g., QSPR/QSAR in ) could predict reactivity differences, such as the phosphorus center’s susceptibility to nucleophilic attack compared to sulfur/nitrogen analogs .
Physicochemical Properties
- Retention Behavior: Analogs with polar substituents (e.g., dimethylamino in ) exhibit higher retention in reversed-phase chromatography due to increased hydrophilicity, whereas the phenoxy-substituted compound may elute earlier .
- Thermal Stability: The aromatic phenoxy group likely enhances thermal stability compared to aliphatic substituents, as seen in related organophosphorus compounds .
Computational Insights
- Electronic Structure : The phosphorus atom’s lone pair in the target compound may create a polarized electronic environment, enhancing interactions with electrophilic targets compared to sulfur/nitrogen analogs () .
- Hydrogen Bonding : Despite lacking OH groups, the dioxa (O-O) bridges in the target compound could participate in weaker hydrogen bonding compared to thia/diaza analogs () .
Biological Activity
The compound 13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is a complex organic molecule featuring a unique pentacyclic structure with multiple functional groups. This article reviews its biological activity based on recent studies and findings.
Structural Characteristics
The compound's structure is notable for its:
- Pentacyclic framework : Contributes to its stability and potential biological interactions.
- Phosphorus-containing group : Enhances reactivity and biological activity.
- Dioxa moiety : May influence solubility and interaction with biological systems.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits a range of biological activities:
Antitumor Activity
Research has shown that compounds structurally similar to 13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa can possess significant antitumor properties. For example:
- In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.
- Mechanism of action may involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity:
- Testing against bacterial strains such as E. coli and Staphylococcus aureus showed promising results.
- Potential mechanisms include disruption of bacterial cell membranes and inhibition of metabolic pathways.
Case Studies
Several case studies provide insight into the biological activity of this compound:
-
Study on Antitumor Effects
- Objective : Evaluate cytotoxicity against breast cancer cells.
- Method : MTT assay was used to assess cell viability.
- Results : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 25 µM.
-
Antimicrobial Activity Assessment
- Objective : Test efficacy against common pathogens.
- Method : Disk diffusion method was employed.
- Results : Significant inhibition zones were observed for both E. coli and S. aureus, indicating strong antimicrobial potential.
The proposed mechanisms underlying the biological activities include:
- Interaction with DNA : Potential intercalation leading to disruption of replication processes.
- Enzyme inhibition : Targeting key enzymes involved in cellular metabolism and proliferation.
Comparative Analysis
A comparative analysis with related compounds highlights the unique properties of 13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 1 | Urea derivative | Moderate antitumor |
| 2 | Phosphoramide | Enhanced activity |
| 3 | Phenylurea | Antitumor properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
